molecular formula C6H10Cl2O2 B097169 2,2-dichlorohexanoic Acid CAS No. 18240-70-5

2,2-dichlorohexanoic Acid

Cat. No. B097169
CAS RN: 18240-70-5
M. Wt: 185.05 g/mol
InChI Key: CNWRQGGFKSSJSS-UHFFFAOYSA-N
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Description

2,2-Dichlorohexanoic Acid is a chemical compound with the molecular formula C6H9Cl2O2 . It is a clear slightly yellow liquid .


Molecular Structure Analysis

The molecular structure of 2,2-dichlorohexanoic Acid consists of a six-carbon chain (hexanoic acid) with two chlorine atoms attached to the second carbon atom . The average mass is 184.041 Da and the monoisotopic mass is 182.998505 Da .


Physical And Chemical Properties Analysis

2,2-Dichlorohexanoic Acid is a clear slightly yellow liquid . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the carboxylic acid group and the two chlorine atoms .

Scientific Research Applications

Adsorption and Removal from Water Sources

2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally similar compound to 2,2-dichlorohexanoic acid, has been extensively studied for its removal from water sources. Techniques such as magnetic ion exchange using MIEX resin have been optimized for 2,4-D removal, indicating potential approaches for 2,2-dichlorohexanoic acid as well (Zhang et al., 2014). Another study highlighted various methods for removing 2,4-D from contaminated aqueous systems, which could be relevant for 2,2-dichlorohexanoic acid (EvyAliceAbigail et al., 2017).

Phytoremediation Enhancement

Bacterial endophytes have been used to enhance the phytoremediation of organochlorine herbicides like 2,4-D. This suggests a potential application for enhancing the breakdown of 2,2-dichlorohexanoic acid in environmental settings (Germaine et al., 2006).

Chemical Synthesis and Reactions

2,2-Dichlorodimedone, which is related to 2,2-dichlorohexanoic acid, shows complex reactions with bases, leading to various products such as 6,6-dichloro-4,4-dimethyl-5-oxohexanoic acid. This indicates the chemical reactivity of chlorinated compounds and their potential applications in synthetic chemistry (Schamp & Verzele, 2010).

Environmental Exposure and Monitoring

Studies on similar compounds, like DINCH, highlight the importance of monitoring environmental exposure to such chemicals. This is relevant for understanding the impact and presence of 2,2-dichlorohexanoic acid in the environment (Silva et al., 2013).

Catalytic Oxidation and Synthesis Processes

Research into the oxidation of cyclohexanone, a compound structurally related to 2,2-dichlorohexanoic acid, with green oxidants suggests potential applications in green chemistry and industrial processes (Chen et al., 2021). Additionally, the degradation of 2,4-D by lead dioxide electrodes demonstrates the potential for electrocatalytic degradation methods applicable to similar compounds (Dargahi et al., 2019).

Solubility and Solvent Effects

Understanding the solubility and solvent effects of compounds like 2-amino-3-methylbenzoic acid in various solvents is crucial for their purification, which could be relevant for 2,2-dichlorohexanoic acid as well (Zhu et al., 2019).

Temperature-Dependent Degradation

The degradation of 2,4-D is significantly influenced by reaction temperature, which could imply similar behavior for 2,2-dichlorohexanoic acid. This highlights the need for temperature control in processes involving such compounds (Lee et al., 2003).

Safety And Hazards

2,2-Dichlorohexanoic Acid is corrosive and can cause eye and skin burns, as well as digestive and respiratory tract burns . It should be handled with care, using appropriate personal protective equipment .

properties

IUPAC Name

2,2-dichlorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWRQGGFKSSJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369175
Record name 2,2-dichlorohexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichlorohexanoic Acid

CAS RN

18240-70-5
Record name 2,2-dichlorohexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RJ Wineman, EPT Hsu… - Journal of the American …, 1958 - ACS Publications
Improved methods havebeen developed for the preparation of 3, 3-dihalo-2-oxohexamethyleneimines. Conversions of the dihaloimines to the corresponding 3-halo-2-…
Number of citations: 45 pubs.acs.org
L De Buyck, R Verhé, N De Kimpe… - Bulletin des Sociétés …, 1980 - Wiley Online Library
A method is described for the synthesis of α,α‐dichloroaldehydes, free from monochloroaldehyde, by chlorination of aldehydes or alcohols in dimethylformamide at 40–90C. Results are …
Number of citations: 44 onlinelibrary.wiley.com
MF Edbeib, RA Wahab, FZ Huyop… - Indonesian Journal of …, 2020 - journal.ugm.ac.id
Halogenated organic compounds are extensively and widely used as pesticides, herbicides, and antibiotics that contribute to the pollution. This research was aimed to further analyze …
Number of citations: 13 journal.ugm.ac.id
EWB De Leer, JSS Damste, C Erkelens… - … science & technology, 1985 - ACS Publications
The chlorination of terrestrial humic acid was studied at pH 7.2 with varying chlorineto carbon ratios. The principal products are chloroform, di-and trichloroacetic acid, and chlorinated C-…
Number of citations: 139 pubs.acs.org
HM Aksoy, Y Kaya - eprints.utm.my
Halogenated organic compounds are extensively and widely used as pesticides, herbicides, and antibiotics that contribute to the pollution. This research was aimed to further analyze …
Number of citations: 0 eprints.utm.my
ZS Yao, XY Wei, J Lv, FJ Liu, YG Huang, JJ Xu… - Energy & …, 2010 - ACS Publications
Shenfu coal (SFC) oxidation with RuO 4 and NaOCl were studied and compared. Most of organic matter in SFC was converted into soluble species with either of the oxidants. Benzene …
Number of citations: 88 pubs.acs.org
SS Cairns - 1994 - search.proquest.com
A Rhizobium genomic library was constructed in Escherichia coli NM522 and the library was screened for the ability to grow on the halogenated compound 2-chloropropionate (2CP). …
Number of citations: 11 search.proquest.com
F Bellesia, L De Buyck, F Ghelfi… - Synthetic …, 2004 - Taylor & Francis
A simple, economically convenient, and eco‐compatible procedure for the oxidation of 2,2‐dichloroalkanals to the corresponding alkanoic acids has been set up, employing HNO 3 in …
Number of citations: 3 www.tandfonline.com
CL Foy - Herbicides: chemistry, degradation and mode of …, 1975 - Marcel Dekker New York
Number of citations: 71
J HAMZEHALIPOUR ALMAKI - 2012 - Universiti Teknologi Malaysia
Number of citations: 0

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